2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
Uniqueness
What sets 2-METHOXYETHYL 1-[(4-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C24H22FNO4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-methoxyethyl 1-[(4-fluorophenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H22FNO4/c1-15-22(24(28)30-12-11-29-2)20-13-21(27)18-5-3-4-6-19(18)23(20)26(15)14-16-7-9-17(25)10-8-16/h3-10,13,27H,11-12,14H2,1-2H3 |
InChI Key |
FLSUCQFFPRRXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.